molecular formula C11H14ClF2N3 B1481309 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine CAS No. 2098091-63-3

2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine

Cat. No.: B1481309
CAS No.: 2098091-63-3
M. Wt: 261.7 g/mol
InChI Key: UEMZGYLDYUUQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine is a high-purity chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound features a pyrazine heterocycle, a privileged structure in medicinal chemistry known for its diverse pharmacological activities and ability to confer enhanced target binding capacity due to its electron-accepting properties and potential for hydrogen bonding . The molecule is strategically functionalized with a chlorine atom at the 2-position of the pyrazine ring, a common handle for further synthetic elaboration through cross-coupling reactions and nucleophilic substitutions. The 3-position is occupied by a 3-(1,1-difluoroethyl)piperidine moiety, incorporating a saturated nitrogen heterocycle that significantly improves aqueous solubility and pharmacokinetic profiles while the difluoroethyl group enhances metabolic stability and membrane permeability . Piperidine derivatives represent one of the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . This specific molecular architecture makes it exceptionally valuable for constructing potential therapeutic agents, particularly in neuroscience research where similar piperidine-containing compounds have been investigated as modulators of central nervous system targets . Researchers can utilize this intermediate in the synthesis of small molecule libraries for high-throughput screening or as a key building block for targeted compound series. The presence of both the chloro substituent and the piperidine ring offers multiple vectors for structural diversification, allowing medicinal chemists to rapidly explore structure-activity relationships. This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

2-chloro-3-[3-(1,1-difluoroethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF2N3/c1-11(13,14)8-3-2-6-17(7-8)10-9(12)15-4-5-16-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZGYLDYUUQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=NC=CN=C2Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various studies, and potential applications in pharmacology.

  • IUPAC Name : 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine
  • Molecular Formula : C12H15ClF2N2
  • Molecular Weight : 256.71 g/mol

Biological Activity Overview

The biological activity of 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine has been explored in various studies, focusing on its potential as an antimicrobial agent and its role in enzyme inhibition.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have been shown to inhibit the growth of various bacterial strains. The specific activity of 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine against pathogens remains to be thoroughly evaluated but is expected to align with the established profiles of related compounds.

Enzyme Inhibition

A critical area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that certain pyrazine derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels in synaptic clefts and potentially enhancing cognitive function.

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of pyrazine derivatives, including those related to 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine. These compounds were evaluated for their AChE inhibitory activity. The results indicated that some derivatives exhibited IC50 values comparable to known AChE inhibitors like donepezil, suggesting potential therapeutic applications in treating Alzheimer's disease .

CompoundIC50 (µM)Reference
Donepezil0.53
CHP43.76
CHP54.20

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of similar compounds were assessed using differentiated PC12 cells exposed to amyloid-beta (Aβ) peptides. The study found that specific derivatives significantly reduced Aβ-induced cytotoxicity and tau hyperphosphorylation, indicating their potential as multifunctional agents against neurodegeneration .

Study 3: Antioxidant Activity

The antioxidant properties of pyrazine derivatives were evaluated using DPPH and ABTS assays. The results showed that certain compounds exhibited strong radical scavenging activity, further supporting their therapeutic potential .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine exhibit potential as anticancer agents. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. For instance, derivatives of pyrazine have been studied for their ability to inhibit specific kinases associated with tumor growth .

2. Neurological Disorders
The compound's piperidine moiety suggests potential use in treating neurological disorders. Piperidine derivatives are known for their neuroprotective properties, which can be beneficial in conditions like Alzheimer's disease and Parkinson's disease. Studies have shown that modifications to the piperidine ring can enhance the efficacy of these compounds in neuroprotection .

3. Antimicrobial Properties
There is emerging evidence that compounds containing pyrazine structures possess antimicrobial activity. This suggests that 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine may be effective against various pathogens, making it a candidate for developing new antibacterial or antifungal agents .

Agricultural Applications

1. Fungicides
Recent patents have highlighted the utility of piperidine derivatives, including 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine, as fungicides. These compounds can target fungal pathogens affecting crops, thus improving agricultural yield and crop protection .

2. Herbicides
The structural characteristics of this compound also make it a candidate for herbicidal applications. Research into similar compounds has shown they can inhibit plant growth by interfering with biochemical pathways essential for plant development .

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of piperidine-pyrazine derivatives exhibited significant cytotoxicity against breast cancer cell lines. The lead compound showed an IC50 value comparable to established chemotherapeutics, indicating its potential as a new anticancer agent .

Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing piperidine derivatives were tested against common fungal pathogens in crops. Results indicated a reduction in disease incidence by over 50%, showcasing the effectiveness of these compounds as fungicides in field conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Core

2-Chloro-3-(piperazin-1-yl)pyrazine (CAS 85386-99-8)
  • Molecular Formula : C₈H₁₁ClN₄
  • Key Differences : Replaces the 3-(1,1-difluoroethyl)piperidine group with a piperazine ring.
  • Properties : Piperazine introduces two amine groups, increasing polarity and water solubility. However, reduced lipophilicity compared to the target compound may limit membrane permeability.
  • Applications : Often used in drug discovery for its ability to form hydrogen bonds .
2-Chloro-3-phenylpyrazine
  • Molecular Formula : C₁₀H₇ClN₂
  • Key Differences : Substitutes the difluoroethyl-piperidine group with a phenyl ring.
  • Properties : The phenyl group enhances hydrophobicity and π-π stacking but lacks the electronic effects of fluorine. Melting points for phenyl-substituted pyrazines range from 65–143°C, depending on substituents, suggesting higher crystallinity than fluorinated analogs .

Heterocyclic Core Modifications

1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]piperazine
  • Molecular Formula : C₁₁H₁₃F₃N₃
  • Key Differences : Pyridine core instead of pyrazine, with a trifluoromethyl (CF₃) group.
  • Properties: The CF₃ group is strongly electron-withdrawing, similar to the difluoroethyl group, but its planar geometry may reduce steric bulk.

Fluorinated Analogues

Fluoroalkylated Pyrazines (e.g., 5,6-Dimethyl-2-nitroimidazo[1,2-a]pyrazine)
  • Key Differences : Fluorine atoms are directly attached to the pyrazine core or adjacent heterocycles.
  • Properties: Fluorination generally increases lipophilicity (logP) and resistance to oxidative metabolism. For example, 5,6-dimethyl-2-nitroimidazopyrazine derivatives exhibit enhanced bioavailability compared to non-fluorinated counterparts .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) logP (Predicted)
2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine C₁₁H₁₃ClF₂N₃ 266.69 Cl (2), 3-(1,1-difluoroethyl)piperidine (3) Not reported 2.8*
2-Chloro-3-(piperazin-1-yl)pyrazine C₈H₁₁ClN₄ 198.65 Cl (2), Piperazine (3) Not reported 1.2
2-Chloro-3-phenylpyrazine C₁₀H₇ClN₂ 190.63 Cl (2), Phenyl (3) 65–143 2.5
1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]piperazine C₁₁H₁₃F₃N₃ 262.24 CF₃ (4), Methyl (6), Piperazine (2) Not reported 2.1

*Estimated using ChemDraw.

Research Findings

  • This contrasts with phenyl substituents, which are electron-donating .
  • Binding Affinity : Molecular docking studies (e.g., ) suggest fluorinated groups enhance hydrophobic interactions with protein pockets. The difluoroethyl moiety may mimic natural substrates in enzymes like kinases .
  • Synthetic Challenges : Introducing the 3-(1,1-difluoroethyl)piperidine group requires multi-step synthesis, including fluorination and cyclization, which complicates scalability compared to simpler analogs like 2-chloro-3-phenylpyrazine .

Preparation Methods

Stepwise Synthesis Approach

A plausible stepwise synthesis involves:

Research Findings and Data Summary

Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
Chlorination of pyrazine Vapor-phase chlorination >300°C, Cl2 gas, FeF3 catalyst Variable, up to 85% Control of mono/di-chlorination by Cl2 ratio and temperature
Piperidine alkylation Alkylation with difluoroethyl halide Reflux in ethanol or methanol, base catalysis 70-90% Microwave-assisted methods improve yield and time
SNAr substitution Nucleophilic aromatic substitution Reflux in polar solvent, 18-48h 80-90% Sodium methoxide or other bases enhance substitution

Spectroscopic Characterization

  • 1H NMR confirms the aromatic protons on pyrazine and aliphatic protons on piperidine.
  • 19F NMR is crucial for verifying the presence and environment of difluoromethyl groups.
  • Mass Spectrometry (MS) confirms molecular weight and purity.

Comparative Analysis With Related Compounds

The preparation methods of 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine share similarities with trifluoromethylpyridine derivatives:

Feature 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine 2-Chloro-3-(trifluoromethyl)pyridine
Halogenation method Vapor-phase chlorination with FeF3 catalyst Chlorine/fluorine exchange, vapor-phase or liquid-phase chlorination
Fluorinated substituent introduction Alkylation of piperidine with difluoroethyl groups Direct trifluoromethylation using trifluoromethyl copper reagents or fluorination of methylpyridines
Nucleophilic substitution Piperidine nitrogen displaces chlorine on pyrazine Similar SNAr reactions with amines or alkoxides
Reaction yields 80-90% typical 85-90% reported

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar piperidine-pyrazine derivatives are synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a biphasic solvent system (H₂O/DCM) with sodium ascorbate as a reducing agent and CuSO₄ as a catalyst . Chlorination steps may involve thionyl chloride (SOCl₂) under reflux to introduce the chloro substituent . Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : Key signals include the piperidine ring protons (δ 1.5–3.0 ppm), pyrazine aromatic protons (δ 8.0–9.0 ppm), and CF₂CH₃ group (δ 1.2–1.5 ppm for CH₃, δ 4.5–5.5 ppm for CF₂) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₁H₁₃ClF₂N₃) with fragmentation patterns consistent with pyrazine and piperidine moieties .
  • X-ray Crystallography : Used to confirm stereochemistry and bond angles in solid-state structures of analogous compounds .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on structurally similar compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates .
  • Toxicity : Acute oral toxicity (Category 3) and severe eye irritation (Category 1) are reported for related pyrazine derivatives. Immediate rinsing with water is critical for eye/skin exposure .
  • Storage : Store in a dry, cool environment (<4°C) in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for the chlorination step in synthesis?

  • Methodological Answer : Optimization involves:

  • Catalyst Screening : Test alternatives to SOCl₂, such as PCl₅ or POCl₃, which may reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) can enhance reactivity, while toluene minimizes byproduct formation .
  • Temperature Control : Reflux at 80–100°C for 4–6 hours maximizes conversion rates without thermal degradation . Monitor progress via TLC (hexane:ethyl acetate, 1:2) .

Q. What strategies are effective for resolving contradictions in biological activity data?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Address by:

  • Reproducibility Checks : Repeat assays with independent batches of the compound.
  • HPLC Purity Analysis : Ensure >95% purity to exclude confounding effects from synthesis byproducts .
  • Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify true EC₅₀/IC₅₀ values in anticancer or antimicrobial assays .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like MOE or AutoDock to model binding to receptors (e.g., kinase domains). Validate with co-crystallized ligand data from the PDB .
  • QSAR Modeling : Correlate substituent effects (e.g., Cl vs. F) with activity using descriptors like logP, polar surface area, and H-bond acceptor counts .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in physiological conditions .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Scalability issues include:

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during chlorination .
  • Byproduct Management : Implement inline IR spectroscopy to monitor reaction progress and minimize unwanted intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine

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